CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE
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Overview
Description
CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE: is a chemical compound with the molecular formula C26H34B2O4 and a molecular weight of 432.17 g/mol . It is a white to pale yellow crystalline powder that is primarily used in research and industrial applications . This compound is known for its unique structure, which includes two boronate ester groups attached to a stilbene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE typically involves the reaction of stilbene with pinacolborane in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The stilbene backbone can be reduced to form the corresponding alkane.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or alkyl halides in the presence of a palladium catalyst and a base.
Major Products:
Oxidation: Boronic acids.
Reduction: Alkane derivatives of stilbene.
Substitution: Various substituted stilbenes depending on the halide used.
Scientific Research Applications
CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique optical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE involves its ability to form stable complexes with various substrates. The boronate ester groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds . This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
- (E)-Stilbenediboronic Acid Bis(pinacol) Ester
- (E)-Alpha,Beta-Styrenediboronic Acid Bis(pinacol) Ester
- CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STYRENE
Uniqueness: CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE is unique due to its specific structural configuration, which provides enhanced stability and reactivity in various chemical reactions. Its ability to participate in multiple types of reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
151416-94-3 |
---|---|
Molecular Formula |
C26H34B2O4 |
Molecular Weight |
432.17 |
Origin of Product |
United States |
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